Cas no 223527-02-4 (1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester)

1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester
- methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate
- 223527-02-4
- EN300-24726840
- NNLDUTBQEOMSBJ-UHFFFAOYSA-N
- SCHEMBL16112407
- methyl 5-bromo-2-phenylpyrazole-3-carboxylate
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- Inchi: 1S/C11H9BrN2O2/c1-16-11(15)9-7-10(12)13-14(9)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: NNLDUTBQEOMSBJ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(C(OC)=O)=CC(Br)=N1
Computed Properties
- Exact Mass: 279.98474g/mol
- Monoisotopic Mass: 279.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- Boiling Point: 365.9±22.0 °C(Predicted)
- pka: -4.93±0.10(Predicted)
1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24726840-0.05g |
methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
Enamine | EN300-24726840-5.0g |
methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Aaron | AR028KTN-250mg |
methyl3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 250mg |
$765.00 | 2023-12-15 | |
Aaron | AR028KTN-50mg |
methyl3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 50mg |
$372.00 | 2023-12-15 | |
Aaron | AR028KTN-5g |
methyl3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR028KTN-500mg |
methyl3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 500mg |
$1190.00 | 2023-12-15 | |
Aaron | AR028KTN-100mg |
methyl3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 100mg |
$542.00 | 2023-12-15 | |
Enamine | EN300-24726840-1.0g |
methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
Enamine | EN300-24726840-0.5g |
methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
Enamine | EN300-24726840-0.25g |
methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate |
223527-02-4 | 95% | 0.25g |
$538.0 | 2024-06-19 |
1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester Related Literature
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1. Book reviews
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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4. Book reviews
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester
Chemical Profile of 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester (CAS No. 223527-02-4)
1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester, identified by the CAS number 223527-02-4, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and drug discovery. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in pharmaceutical applications. The presence of a bromine substituent at the 3-position and a phenyl group at the 1-position, along with a methyl ester functionality at the 5-position, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.
The structural features of 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester contribute to its potential as a pharmacophore in the development of novel therapeutic agents. Pyrazole derivatives have been extensively studied due to their ability to interact with various biological targets, including enzymes and receptors. The bromine atom serves as a handle for further chemical modifications, allowing medicinal chemists to explore different derivatives through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions can introduce additional functional groups or aromatic rings, enhancing the compound's binding affinity and selectivity.
The phenyl ring at the 1-position of the pyrazole core is another key feature that influences the compound's biological activity. Phenyl-substituted pyrazoles have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The methyl ester group at the 5-position provides a site for hydrolysis, which can be exploited to release a carboxylic acid moiety under physiological conditions. This transformation can alter the compound's solubility and bioavailability, making it more suitable for certain therapeutic applications.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Pyrazole derivatives, in particular, have been investigated for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural versatility of pyrazoles allows for the design of molecules with tailored properties, making them valuable tools in rational drug design.
In terms of synthetic approaches, 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester can be synthesized through multi-step organic reactions. One possible route involves the bromination of a phenyl-substituted pyrazole followed by esterification. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto a brominated pyrazole precursor. These synthetic strategies leverage transition metal catalysis to achieve high yields and regioselectivity, which are crucial for pharmaceutical applications.
The biological evaluation of 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer progression. Additionally, preliminary pharmacokinetic studies suggest that this compound exhibits reasonable oral bioavailability and metabolic stability. These findings make it an attractive candidate for further preclinical development.
Advances in computational chemistry have also played a significant role in understanding the interactions between 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester and biological targets. Molecular docking simulations can predict binding affinities and identify key interactions between the compound and its target proteins. These predictions guide experimental efforts by highlighting promising leads for optimization.
The future direction of research on this compound may involve exploring its mechanism of action and developing novel derivatives with improved pharmacological profiles. Additionally, investigating its potential in combination therapies could provide new insights into its therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be essential to fully harness the potential of this compound.
In conclusion,1H-Pyrazole-5-carboxylic acid, 3-bromo-1-phenyl-, methyl ester (CAS No. 223527-02-4) is a structurally interesting molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, and recent advancements in synthetic and computational chemistry continue to enhance our understanding of its biological activity.
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